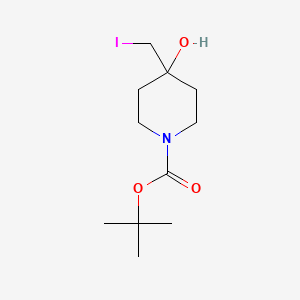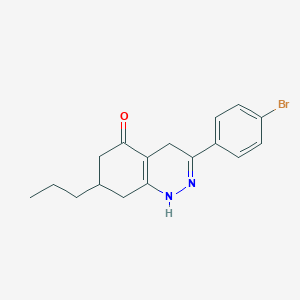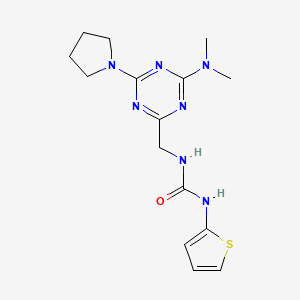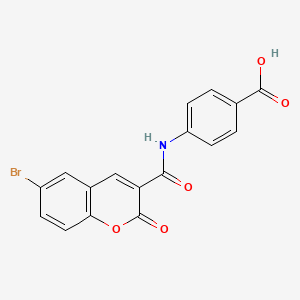![molecular formula C14H17N3O4 B2452605 2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid CAS No. 2138104-64-8](/img/structure/B2452605.png)
2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid” is a complex organic molecule that contains a triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a phenyl ring that is substituted with two methoxy groups . The other end of the molecule contains a carboxylic acid group, which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the substituted phenyl ring, and the carboxylic acid group. The presence of these groups can be confirmed using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Triazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atoms of the triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group would make the compound acidic, and the methoxy groups would increase its lipophilicity .Applications De Recherche Scientifique
Synthesis and Antioxidant Properties
A study by Dovbnya et al. (2022) developed methods for the synthesis of new compounds, including those involving 2,5-dimethoxyphenyl triazoles. These compounds displayed significant antioxidant activity, highlighting their potential in areas where oxidative stress is a concern.
Anti-inflammatory Applications
Research by Labanauskas et al. (2001) synthesized derivatives of 3,4-dimethoxyphenyl triazoles that exhibited notable anti-inflammatory activity. This suggests potential applications in treating inflammation-related disorders.
Extraction and Chemical Properties
Golubyatnikova et al. (2012) investigated the extraction properties of related triazole compounds Golubyatnikova et al. (2012). This study contributes to understanding the chemical behavior of triazoles in different environments, which can be useful in various industrial applications.
Condensing Agent in Chemical Synthesis
Kunishima et al. (1999) discovered that certain triazole derivatives can act as efficient condensing agents Kunishima et al. (1999). This role is crucial in the formation of amides and esters, indicating its importance in synthetic chemistry.
Fungicidal and Insecticidal Activities
Liu, Li, and Li (2004) found that certain 4-(3,4-dimethoxyphenyl) triazole derivatives have fungicidal and insecticidal properties Liu, Li, & Li (2004). These findings open up possibilities for agricultural applications.
Role in Disease-modifying Antirheumatic Drugs
A study by Baba et al. (1998) synthesized and evaluated metabolites of a disease-modifying antirheumatic drug involving a triazole derivative Baba et al. (1998). The results suggest potential therapeutic applications in rheumatology.
Corrosion Inhibition in Acidic Media
Research by Lagrenée et al. (2002) showed that triazole derivatives can act as effective corrosion inhibitors in acidic media Lagrenée et al. (2002). This has implications for material science and engineering, particularly in preventing metal corrosion.
Synthesis of Bioactive Compounds
Bekircan, Ülker, and Menteşe (2015) conducted a study on the synthesis of triazole derivatives with potential lipase and α-glucosidase inhibition Bekircan, Ülker, & Menteşe (2015). This could have applications in developing treatments for conditions like diabetes.
Novel Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions
A study by Tornøe, Christensen, and Meldal (2002) highlighted a regiospecific copper(I)-catalyzed synthesis method for triazoles Tornøe, Christensen, & Meldal (2002). This finding is important for the synthesis of complex molecules in pharmaceuticals and materials science.
Electrochemical Properties in Complexes
The study by Passaniti et al. (2002) delved into the electrochemical properties of triazole-containing complexes Passaniti et al. (2002). This research contributes to understanding the electronic interactions in such complexes, which is crucial for the development of electronic materials and sensors.
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(2,5-dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-14(2,13(18)19)17-8-11(15-16-17)10-7-9(20-3)5-6-12(10)21-4/h5-8H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTFCYTYSJYMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(N=N1)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2452523.png)
![2-(2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2452525.png)
![N-(2,4-difluorophenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2452526.png)
![N-(benzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2452528.png)


![N-(2-chlorobenzyl)-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2452536.png)
![2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B2452537.png)
![N-(5-chloro-2-methylphenyl)-2-[3-hydroxy-3-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2452538.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2452541.png)
![Methylethyl 2-[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2452542.png)

